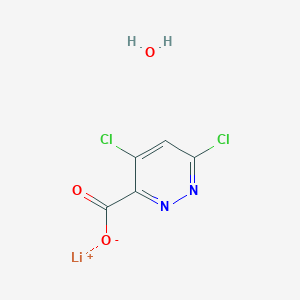![molecular formula C7H11BrO2 B8242942 [1-(溴甲基)环丙基]甲基乙酸酯](/img/structure/B8242942.png)
[1-(溴甲基)环丙基]甲基乙酸酯
描述
[1-(Bromomethyl)cyclopropyl]methyl acetate is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Bromomethyl)cyclopropyl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Bromomethyl)cyclopropyl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环丙基形成和反应性
将亚甲基单元添加到降冰片烯基乙酸酯中,涉及环丙基形成,例如 [1-(溴甲基)环丙基]甲基乙酸酯中,用于生产三环[3.2.1.02,4]辛烯-6-基 8-乙酸酯。此过程展示了环丙基团在复杂有机合成中的反应性 (Haywood-Farmer、Pincock 和 Wells,1966 年)。
衍生物的生物学评估
具有环丙基部分的溴酚衍生物,可能包括 [1-(溴甲基)环丙基]甲基乙酸酯,已合成并进行生物学评估。这些化合物对某些酶显示出抑制作用,表明在药物开发中具有潜力,尽管这超出了我们调查的范围 (Boztaş 等人,2019 年)。
扩环技术
与 [1-(溴甲基)环丙基]甲基乙酸酯结构类似的亚甲基环丙烷已使用钯催化的反应转化为环丁烯。这展示了一种在有机合成中至关重要的扩环方法 (Shi、Liu 和 Tang,2006 年)。
环异构化反应
像 [1-(溴甲基)环丙基]甲基乙酸酯这样的化合物已用于 PtCl2 和 PtCl4 催化的环异构化反应中,导致多环分子的形成和重排产物。此类反应有助于分子化学和合成技术的发展 (Marco-Contelles 等人,2006 年)。
环丙基乙酸酯的合成
关于环丙基乙酸酯和相关化合物合成的研究提供了对有机合成多功能构建块创建的见解。这些构建块是有机复杂化合物开发的基础 (Limbach、Dalai 和 Meijere,2004 年)。
新型重排反应
对类似于 [1-(溴甲基)环丙基]甲基乙酸酯的溴甲基酯的重排的研究揭示了新的转化途径。此类重排对各种有机化合物的合成具有影响 (Alliot、Gravel 和 Doris,2013 年)。
属性
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-6(9)10-5-7(4-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYAQYAKGIXTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Bromomethyl)cyclopropyl]methyl acetate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

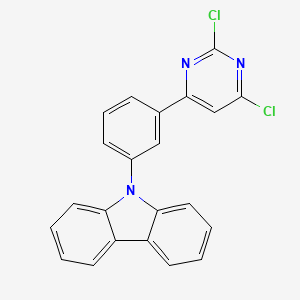
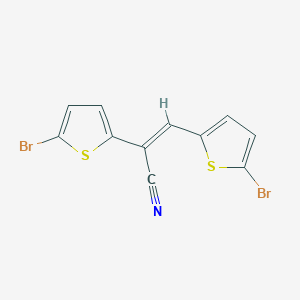
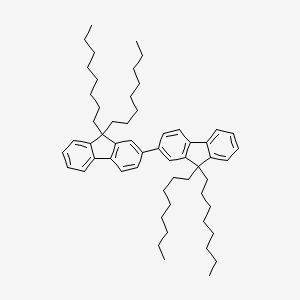
![4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B8242888.png)
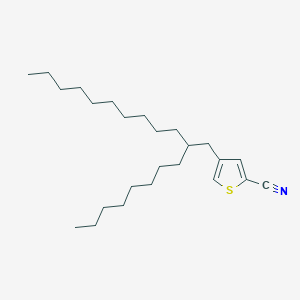

![4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242898.png)

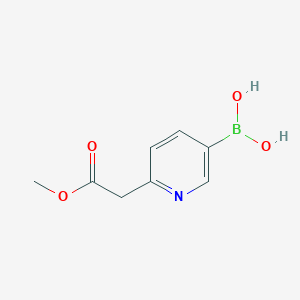
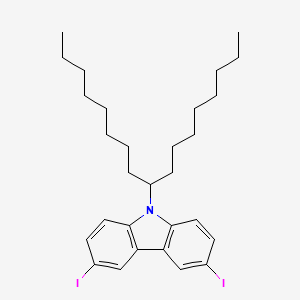
![4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242909.png)
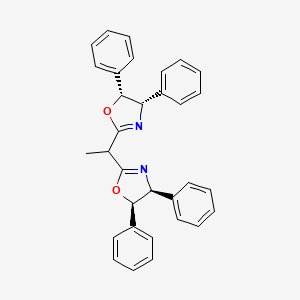
![(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B8242947.png)
